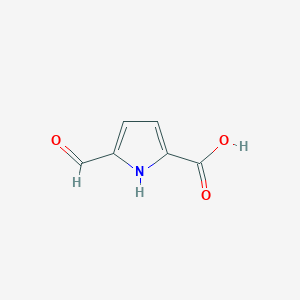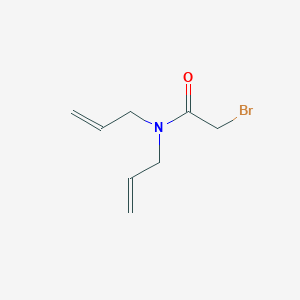
3-Allylphenol
描述
3-Allylphenol is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
3-Allylphenol is an inhibitor of dopamine β-hydroxylase (DBH), a key enzyme involved in the biosynthesis of norepinephrine from dopamine . This enzyme plays a crucial role in the regulation of neurotransmitters, affecting various physiological processes.
Mode of Action
It is known that the compound interacts with the enzyme, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its usual reaction.
Biochemical Pathways
The inhibition of DBH by this compound affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. By inhibiting DBH, this compound can potentially disrupt the balance of these neurotransmitters, leading to various downstream effects.
Pharmacokinetics
Like other phenolic compounds, it is expected to undergo extensive metabolism, primarily in the liver . The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The primary result of this compound’s action is the inhibition of DBH, leading to potential alterations in neurotransmitter levels . Additionally, 2-Allylphenol, a related compound, has been shown to have antifungal activity, suggesting that this compound may have similar effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Furthermore, the presence of other substances, such as proteins or other drugs, can also impact the compound’s action by affecting its absorption, distribution, or metabolism .
生化分析
Biochemical Properties
3-Allylphenol plays a significant role in biochemical reactions, particularly in the biosynthesis of lignans and other phenolic compounds. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in the metabolism of this compound is polyphenol oxidase, which catalyzes the oxidation of phenolic compounds. Additionally, this compound can undergo coupling reactions mediated by dirigent proteins, leading to the formation of complex lignan structures .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to modulate the activity of certain transcription factors, leading to changes in gene expression. It also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound has been found to inhibit the activity of certain oxidases, thereby preventing the oxidation of phenolic compounds. Additionally, it can induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity. At high doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress and cellular damage in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the biosynthesis of lignans and other phenolic compounds. It interacts with enzymes such as polyphenol oxidase and dirigent proteins, which catalyze the formation of complex lignan structures. These interactions can affect the metabolic flux and levels of metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues. The localization of this compound can influence its biological activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function can be influenced by its subcellular localization. For example, the presence of this compound in the mitochondria can affect mitochondrial function and energy production. Additionally, post-translational modifications and targeting signals can direct this compound to specific compartments within the cell .
属性
IUPAC Name |
3-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7,10H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXBTXZCQRAZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571132 | |
| Record name | 3-(Prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446-24-8 | |
| Record name | m-Allylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-ALLYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEO5737QDL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of solvent influence the formation of 3-allylphenol during the photolysis of allyl aryl ethers?
A1: The research by [] demonstrates that the solvent plays a crucial role in the product distribution during the photolysis of allyl aryl ethers. In aromatic hydrocarbons like toluene or cyclohexane, irradiation of allyl aryl ethers lacking substitution at the 4-position leads to the formation of this compound derivatives in significant amounts (3-11%). This is attributed to the longer lifetime of intermediate 4-allyl-2,5-cyclohexadien-1-ones in these solvents, allowing them to undergo further photochemical transformations to yield the this compound products.
Q2: What mechanisms are proposed for the photochemical formation of this compound from allyl aryl ether precursors?
A2: The study by [] proposes two primary mechanisms for the formation of this compound during the photolysis of allyl aryl ethers:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)





![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)
![Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate](/img/structure/B1283437.png)





